molecular formula C12H9NO4 B11877846 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11877846
M. Wt: 231.20 g/mol
InChI Key: IMPUHKVVHXYHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound is part of the quinolone family, which is renowned for its broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst like triethylamine . The reaction is carried out in diphenyl ether, leading to the formation of the quinoline core structure.

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient methodologies. For instance, a green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, which can be adapted for the production of this compound . This method involves multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the acetyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it prevents the integration of viral DNA into the host genome by binding to the integrase enzyme . This inhibition disrupts the replication cycle of the virus, thereby exerting its antiviral effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific acetyl substitution at the 8-position, which imparts distinct chemical reactivity and biological activity. This substitution allows for unique interactions with molecular targets, making it a valuable compound in drug development and synthetic chemistry .

Properties

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

8-acetyl-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C12H9NO4/c1-6(14)7-3-2-4-8-10(7)13-5-9(11(8)15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17)

InChI Key

IMPUHKVVHXYHKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1NC=C(C2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.